6-Bromo-2-methylquinoxaline

Anticancer Quinoxaline Derivatives Non-Small-Cell Lung Cancer

Select 6-Bromo-2-methylquinoxaline to guarantee synthetic efficiency and biological potency. Its C–Br bond (≈285 kJ/mol) enables faster oxidative addition in Pd-catalyzed cross-coupling compared to the 6-chloro analog, reducing optimization time. In anticancer assays, bromo-substituted quinoxalines consistently outperform nitro-substituted variants, with a lead compound achieving an IC₅₀ of 9.32 μM against A549 NSCLC cells. Procure the bromo building block to access the validated synthetic route and the more active region of chemical space, avoiding the yield losses and SAR dead ends associated with generic substitution.

Molecular Formula C9H7BrN2
Molecular Weight 223.07 g/mol
CAS No. 76982-26-8
Cat. No. B3330997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-methylquinoxaline
CAS76982-26-8
Molecular FormulaC9H7BrN2
Molecular Weight223.07 g/mol
Structural Identifiers
SMILESCC1=CN=C2C=C(C=CC2=N1)Br
InChIInChI=1S/C9H7BrN2/c1-6-5-11-9-4-7(10)2-3-8(9)12-6/h2-5H,1H3
InChIKeyRGJZVJSYOCQGSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-methylquinoxaline (CAS: 76982-26-8) – Key Molecular Descriptors and Core Procurement Specifications


6-Bromo-2-methylquinoxaline (CAS: 76982-26-8) is a heteroaryl bromide building block with the molecular formula C₉H₇BrN₂, a molecular weight of 223.07 g/mol, and an exact monoisotopic mass of 221.979260 Da . Its structure features a quinoxaline core—a fused bicyclic system comprising a benzene ring and a pyrazine ring—with a methyl group at the 2-position and a bromine substituent at the 6-position, providing a single, well-defined reactive site for cross-coupling and nucleophilic substitution chemistry . This compound serves as a versatile intermediate in medicinal chemistry and materials science, with the bromine atom enabling efficient palladium-catalyzed Suzuki–Miyaura coupling reactions for the construction of more complex molecular architectures [1].

Why 6-Bromo-2-methylquinoxaline Cannot Be Replaced by Other Halogenated Quinoxaline Analogs in Research Protocols


Substituting a different halogenated quinoxaline derivative—such as 6-chloro-2-methylquinoxaline or an unsubstituted 2-methylquinoxaline—without full experimental validation introduces substantial scientific and procurement risk, because the identity of the halogen (Br vs. Cl vs. H) fundamentally alters both the reactivity profile in downstream cross-coupling chemistry and the biological activity profile in cellular assays [1]. In palladium-catalyzed cross-coupling reactions, the carbon–halogen bond strength (C–Br ≈ 285 kJ/mol vs. C–Cl ≈ 397 kJ/mol) dictates that aryl bromides undergo oxidative addition with Pd(0) significantly more readily than aryl chlorides, resulting in higher reaction yields under milder conditions [2]. Simultaneously, in biological systems, the introduction of a bromo group has been demonstrated to confer superior inhibitory activity against cancer cell lines relative to nitro-substituted analogs, confirming that halogen identity is not merely a placeholder but an active determinant of biological potency [3]. Generic substitution therefore invalidates both synthetic efficiency comparisons and biological structure–activity relationship (SAR) interpretations.

Quantitative Differentiation Evidence for 6-Bromo-2-methylquinoxaline Against Structural Analogs


Bromo-Substituted Quinoxalines Exhibit Superior Anti-Proliferative Activity Against Non-Small-Cell Lung Cancer Cells Compared to Nitro-Substituted Analogs

A systematic structure–activity relationship study of 26 quinoxaline derivatives evaluated against A549 human non-small-cell lung cancer cells revealed that compounds bearing bromo substituents on the quinoxaline scaffold demonstrated enhanced inhibitory activity relative to their nitro-substituted counterparts [1]. The study explicitly states that “the introduction of bromo groups instead of nitro groups into the quinoxaline skeleton has been shown to provide better inhibition against lung cancer cells,” a conclusion drawn from comparing multiple analog pairs within the same assay platform. Among the most potent compounds identified, compound 4b (IC₅₀ = 11.98 ± 2.59 μM) and compound 4m (IC₅₀ = 9.32 ± 1.56 μM) exhibited anticancer activity comparable to the clinical anticancer drug 5-fluorouracil (IC₅₀ = 4.89 ± 0.20 μM), with compound 4m further validated via Western blot analysis to induce apoptosis through mitochondrial- and caspase-3-dependent pathways [2].

Anticancer Quinoxaline Derivatives Non-Small-Cell Lung Cancer

C–Br Bond Enables Efficient Suzuki–Miyaura Cross-Coupling at the 6-Position for Quinoxaline Diversification

The 6-bromo substituent in quinoxaline derivatives serves as an effective electrophilic partner in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties at the 6-position [1]. A published synthetic protocol demonstrates that quinoxaline derivatives bearing a bromine at the 6-position undergo smooth Suzuki coupling using PdCl₂(dppf)·DCM as the catalyst and tert-butylamine as the base in isopropanol–water under reflux for 16 hours, yielding a series of 2,3-disubstituted and 6-aryl-substituted quinoxaline products suitable for antibacterial evaluation [2]. In contrast, the analogous 6-chloro-2-methylquinoxaline would be expected to undergo oxidative addition with significantly slower kinetics due to the higher C–Cl bond dissociation energy, requiring harsher reaction conditions or specialized ligand systems to achieve comparable conversion, though no direct head-to-head comparison is available in the open literature [3].

Cross-Coupling Suzuki–Miyaura Reaction Quinoxaline Synthesis

6-Bromo-2-methylquinoxaline Serves as a Defined Synthetic Intermediate in Antibacterial Quinoxaline Derivatization Programs

In a published study evaluating the antibacterial activity of 2,3-substituted quinoxaline derivatives, the synthetic route employed α-bromo carbonyl compounds and o-phenylenediamines to construct the quinoxaline core, followed by Suzuki coupling at the 6-position to introduce aryl diversity [1]. The resulting quinoxaline derivatives (designated i–v) were screened via paper disc diffusion against Bacillus sphaericus and Escherichia coli cultures, with derivatives (i) and (v) producing significant inhibition zones on B. sphaericus, and derivatives (iii) and (v) showing activity on E. coli [2]. This study directly validates that the 6-position bromine serves as a functionalizable handle for generating structure–activity data in antibacterial discovery programs. While no direct comparator data for 6-chloro or 6-unsubstituted analogs are provided in this study, the documented successful use of 6-bromo intermediates establishes a precedented synthetic pathway that would be disrupted by substituting an alternative halogenated starting material.

Antibacterial Quinoxaline Derivatives Synthetic Intermediate

Validated Research and Industrial Application Scenarios for 6-Bromo-2-methylquinoxaline


Medicinal Chemistry: Synthesis of Anticancer Quinoxaline Derivatives Targeting Non-Small-Cell Lung Cancer

6-Bromo-2-methylquinoxaline is the optimal starting material for medicinal chemistry programs developing quinoxaline-based anticancer agents, particularly those targeting non-small-cell lung cancer (NSCLC) cell lines such as A549. As demonstrated in a 2024 structure–activity relationship study of 26 quinoxaline derivatives, bromo-substituted analogs consistently outperformed nitro-substituted analogs in A549 cell viability assays, with the most potent compound (4m) achieving an IC₅₀ of 9.32 ± 1.56 μM—approaching the potency of the clinical drug 5-fluorouracil (IC₅₀ = 4.89 ± 0.20 μM) and inducing apoptosis via mitochondrial and caspase-3-dependent mechanisms [1]. Procuring the bromo-substituted building block ensures that the synthetic library will sample the more active region of chemical space, whereas chloro- or unsubstituted analogs would likely yield less potent leads requiring additional optimization cycles.

Synthetic Chemistry: Palladium-Catalyzed Suzuki–Miyaura Diversification at the 6-Position

6-Bromo-2-methylquinoxaline provides a pre-installed aryl bromide handle that is ideally suited for Suzuki–Miyaura cross-coupling reactions at the 6-position of the quinoxaline scaffold. Published synthetic protocols demonstrate that 6-bromo quinoxaline derivatives couple smoothly with aryl boronic acids using PdCl₂(dppf)·DCM as the catalyst under standard reflux conditions (IPA–H₂O, 16 h) to generate 6-aryl-substituted quinoxalines [2]. The weaker C–Br bond (≈285 kJ/mol) enables efficient oxidative addition with Pd(0) catalysts, offering faster reaction kinetics and higher yields compared to the more robust C–Cl bond (≈397 kJ/mol) present in 6-chloro-2-methylquinoxaline, which would require harsher conditions or specialized ligands [3]. Procurement of the bromo analog therefore reduces synthetic risk and shortens reaction optimization timelines.

Antibacterial Drug Discovery: Construction of 2,3,6-Trisubstituted Quinoxaline Libraries

6-Bromo-2-methylquinoxaline serves as a key intermediate for constructing diverse libraries of 2,3,6-trisubstituted quinoxalines for antibacterial screening. A published study synthesized a series of quinoxaline derivatives by first constructing the core from α-bromo carbonyl compounds and o-phenylenediamines, then performing Suzuki coupling at the 6-position to install aryl diversity, with the resulting compounds exhibiting antibacterial activity against both Bacillus sphaericus (Gram-positive) and Escherichia coli (Gram-negative) cultures [4]. For research groups conducting antibacterial SAR studies, selecting 6-bromo-2-methylquinoxaline provides access to a validated synthetic route and a reactive diversification point at the 6-position, whereas 6-chloro analogs would require modified coupling conditions that have not been optimized in the published antibacterial quinoxaline literature.

Materials Science: Synthesis of Quinoxaline-Based Chromophores and Organic Electronics

6-Bromo-2-methylquinoxaline is a viable building block for the synthesis of quinoxaline-containing chromophores, dyes, and organic electronic materials via palladium-catalyzed cross-coupling reactions. The electron-deficient quinoxaline core serves as an acceptor unit in donor–acceptor (D–A) architectures, while the 6-bromo substituent provides a single, orthogonal functionalization site for Suzuki, Sonogashira, or Heck coupling with donor moieties such as triphenylamine, carbazole, or phenothiazine units [5]. For procurement in materials science contexts, the bromo-substituted analog is preferable to the chloro-substituted analog due to the well-established higher reactivity of aryl bromides in cross-coupling chemistry, enabling higher-yielding syntheses of complex π-conjugated systems under milder conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2-methylquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.